3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
- It belongs to the class of indole derivatives and features both hydroxy and methoxy groups on its phenyl ring.
- The compound’s systematic name reflects its substituents: 3,4-dimethoxyphenyl (at position 3) and 3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one (at position 2).
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: One synthetic route involves the reduction of 3,4-dimethoxyphenylacetonitrile using catalytic hydrogenation .
Reaction Conditions: The reduction typically occurs under controlled temperature and pressure conditions.
Industrial Production: While not widely used industrially, this compound serves as an intermediate in various syntheses.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential biological activities, although specific applications vary.
Medicine: No direct therapeutic use, but its derivatives may have pharmacological relevance.
Industry: Limited industrial applications, but it contributes to the synthesis of other compounds.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with cellular receptors or enzymes.
Molecular Targets: Potentially modulates neurotransmitter systems or cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of methoxy and hydroxy groups distinguishes it from related compounds.
Similar Compounds:
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C17H17NO4/c1-10-4-6-13-12(8-10)17(20,16(19)18-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3,(H,18,19) |
InChI Key |
GHCQESFLTBMATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(C3=CC(=C(C=C3)OC)OC)O |
solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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